2-(Morpholin-4-yl)ethane-1-sulfonamide

Catalog No.
S8260185
CAS No.
M.F
C6H14N2O3S
M. Wt
194.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholin-4-yl)ethane-1-sulfonamide

Product Name

2-(Morpholin-4-yl)ethane-1-sulfonamide

IUPAC Name

2-morpholin-4-ylethanesulfonamide

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10)

InChI Key

FLTFNDWATZHOMG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1COCCN1CCS(=O)(=O)N

2-(Morpholin-4-yl)ethane-1-sulfonamide (CAS 4945-80-6) is a bifunctional aliphatic sulfonamide widely procured as a stable building block for medicinal chemistry and advanced materials synthesis [1]. Featuring a morpholine ring tethered to a primary sulfonamide via an ethyl linker, this compound provides a pre-assembled, bench-stable motif that bypasses the need to handle hazardous sulfonyl chloride intermediates. It is primarily selected to introduce a solubilizing, low-pKa basic side chain into complex scaffolds, such as kinase inhibitors and monoamine reuptake modulators, where the morpholine moiety ensures favorable physicochemical properties while the sulfonamide group serves as a versatile coupling handle or hydrogen-bonding pharmacophore [2].

Substituting 2-(Morpholin-4-yl)ethane-1-sulfonamide with closely related piperidine or diethylamine analogs fundamentally alters the physicochemical profile of downstream products, often increasing the basicity of the tertiary amine by over 2 pKa units, which frequently triggers hERG-mediated cardiotoxicity and reduces membrane permeability [1]. Furthermore, attempting to substitute this pre-formed building block with a stepwise synthesis using 2-chloroethanesulfonyl chloride and morpholine introduces severe processability issues. The in situ generation involves highly moisture-sensitive intermediates prone to rapid hydrolysis and competitive base-catalyzed elimination to form vinyl sulfonamides, leading to inconsistent yields and lower purity in parallel library synthesis [2].

References

Mitigation of hERG Liability via pKa Modulation

In the optimization of basic side chains for kinase inhibitors and CNS-active agents, the choice of the terminal heterocycle is critical. Replacing a piperidine moiety with a morpholine ring, as found in 2-(Morpholin-4-yl)ethane-1-sulfonamide, leverages the inductive effect of the oxygen atom to lower the basicity of the tertiary nitrogen [1]. The morpholine nitrogen exhibits a pKa of approximately 8.3, whereas the corresponding piperidine analog (2-(piperidin-1-yl)ethane-1-sulfonamide) has a pKa of approximately 10.4. This ~2.1 log unit reduction in basicity significantly decreases the local concentration of the protonated species at physiological pH, which is a proven strategy to mitigate off-target hERG channel blockade and improve overall membrane permeability [2].

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~8.3 (morpholine nitrogen)
Comparator Or Baseline2-(piperidin-1-yl)ethane-1-sulfonamide (pKa ~10.4)
Quantified Difference~2.1 log unit reduction in basicity
ConditionsAqueous physiological conditions

Procuring the morpholine derivative prevents downstream cardiotoxicity liabilities associated with highly basic piperidine side chains, accelerating lead optimization.

Processability Advantage Over Stepwise Sulfonylation

Utilizing pre-assembled 2-(Morpholin-4-yl)ethane-1-sulfonamide provides a distinct manufacturability advantage over in situ generation. Stepwise synthesis typically requires reacting morpholine with 2-chloroethanesulfonyl chloride, a highly moisture-sensitive intermediate prone to rapid hydrolysis and competitive base-catalyzed elimination to form vinyl sulfonamides [1]. By procuring the stable, pre-formed sulfonamide, chemists eliminate two synthetic steps and avoid the handling of reactive sulfonyl chlorides, resulting in higher coupling yields (often >80% in direct cross-couplings) compared to the variable yields and complex purification profiles associated with stepwise assembly [2].

Evidence DimensionSynthetic efficiency and intermediate stability
Target Compound Data1-step direct coupling using bench-stable solid
Comparator Or BaselineStepwise synthesis via 2-chloroethanesulfonyl chloride
Quantified DifferenceElimination of 2 synthetic steps and avoidance of moisture-sensitive/elimination-prone intermediates
ConditionsLibrary synthesis and parallel coupling workflows

Using the pre-formed building block streamlines procurement and synthesis workflows, ensuring reproducible yields and higher purity in automated or parallel chemistry.

Pharmacophore Presentation vs. Aliphatic Amines

When selecting a linker for target binding, 2-(Morpholin-4-yl)ethane-1-sulfonamide offers distinct electrostatic and geometric properties compared to its amine counterpart, 2-morpholinoethanamine. The primary sulfonamide group provides a highly stable, weakly acidic (pKa ~10) NH donor and two strong hydrogen-bond accepting oxygen atoms, which are frequently utilized to anchor molecules in kinase hinge regions or monoamine transporter pockets [1]. In contrast, the primary amine forms amides or ureas that possess different dihedral angle preferences and lack the tetrahedral geometry and specific hydrogen-bonding capacity of the sulfonamide, making the sulfonamide an irreplaceable motif for specific target engagement [2].

Evidence DimensionHydrogen-bonding geometry and acidity
Target Compound DataTetrahedral sulfonamide (pKa ~10) with 2 acceptors / 2 donors
Comparator Or Baseline2-morpholinoethanamine (planar amide/urea derivatives)
Quantified DifferenceDistinct tetrahedral vs. planar geometry and altered hydrogen-bond donor/acceptor profile
ConditionsProtein-ligand interaction modeling

The specific tetrahedral geometry of the sulfonamide is essential for accessing unique binding pockets that standard amine-derived amides cannot effectively engage.

Kinase Inhibitor Library Development

Due to its optimized pKa and hERG-sparing profile, this compound is the right choice for appending solubilizing basic side chains to tricyclic or heterocyclic kinase inhibitor scaffolds [1]. The pre-formed sulfonamide allows for direct coupling to core structures without risking the high basicity associated with piperidine alternatives.

Monoamine Reuptake Inhibitor Synthesis

The tetrahedral sulfonamide geometry and favorable membrane permeability make it an ideal precursor for synthesizing CNS-active agents targeting serotonin, norepinephrine, or dopamine transporters [2]. The morpholine ring ensures sufficient aqueous solubility while maintaining blood-brain barrier penetration.

Automated Parallel Synthesis of Acyl Sulfonamides

As a bench-stable, pre-formed primary sulfonamide, it is highly suited for automated parallel synthesis workflows aimed at generating acyl sulfonamide or sulfonylurea libraries [3]. Procuring this stable building block avoids the complications and yield inconsistencies of handling reactive sulfonyl chlorides in robotic platforms.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

194.07251349 Da

Monoisotopic Mass

194.07251349 Da

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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